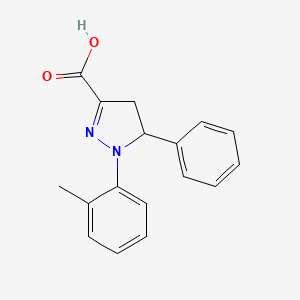

1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Description

1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a dihydropyrazole core substituted with a 2-methylphenyl group at position 1, a phenyl group at position 5, and a carboxylic acid moiety at position 2. Pyrazole derivatives are widely studied for their structural diversity and applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

2-(2-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-12-7-5-6-10-15(12)19-16(11-14(18-19)17(20)21)13-8-3-2-4-9-13/h2-10,16H,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBPDARHAOTWJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common synthetic route includes the reaction of 2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives with altered functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, modifications to the pyrazole structure can lead to compounds that inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Research has shown that derivatives similar to 1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins .

Anti-inflammatory Effects

Pyrazoles have also been investigated for their anti-inflammatory properties. The compound has shown promise in inhibiting pro-inflammatory cytokines, which are pivotal in inflammatory diseases. Studies suggest that it may act by blocking specific signaling pathways involved in inflammation, making it a candidate for further development as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is another area of interest. Compounds structurally related to this compound have demonstrated activity against various bacterial strains, including resistant strains. This suggests potential applications in developing new antibiotics or adjunct therapies to combat infections .

Pesticide Development

The unique structure of pyrazoles allows for the design of novel agrochemicals. Research indicates that compounds like this compound can be effective as pesticides due to their ability to disrupt metabolic processes in pests. These compounds can be tailored to target specific pathways in insects or fungi, providing a selective approach to pest control .

Herbicide Formulations

In addition to insecticides, there is potential for developing herbicides based on this compound's structure. Pyrazoles can interfere with plant growth regulators or photosynthetic pathways, leading to effective weed management solutions without harming crops .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of pyrazole derivatives:

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Structural Analysis

Table 1: Key Structural Features of Selected Pyrazole Derivatives

Key Observations :

- In contrast, electron-withdrawing groups (e.g., Br in , NO2 in ) increase polarity and may enhance acidity of the carboxylic acid group.

- Larger angles (e.g., ~10° in Compound 4 from ) correlate with bulkier substituents or asymmetric environments.

Physicochemical Properties

- Solubility : The carboxylic acid group enhances water solubility compared to esters (e.g., methyl pyrazole-3-carboxylate in ) or carbothioamides (). However, sulfonated derivatives (e.g., disulfo-substituted compound in ) exhibit even greater hydrophilicity.

- Acidity : The pKa of the carboxylic acid group is influenced by adjacent substituents. Electron-withdrawing groups (e.g., Br in ) lower pKa, increasing acidity, while electron-donating groups (e.g., methyl in ) have the opposite effect.

Biological Activity

1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including anticancer, antibacterial, anti-inflammatory, and antiviral properties, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 295.34 g/mol. The structure features a pyrazole ring that is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole scaffold have shown effectiveness against various cancer types:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 10.5 |

| Liver Cancer | HepG2 | 8.3 |

| Colorectal Cancer | HCT116 | 12.0 |

| Lung Cancer | A549 | 9.7 |

These values indicate that the compound exhibits promising antiproliferative activity against multiple cancer cell lines, suggesting its potential as an anticancer agent .

Antibacterial Activity

The antibacterial effects of pyrazole derivatives have also been explored. Studies indicate that certain modifications in the pyrazole structure can enhance antimicrobial potency. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results demonstrate that the compound may serve as a lead for developing new antibacterial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit key inflammatory mediators. In vitro studies have shown that:

- Compound Efficacy : The compound significantly reduces TNF-alpha release in activated macrophages.

- IC50 Values : The IC50 for TNF-alpha inhibition was found to be approximately 0.283 mM, indicating strong anti-inflammatory potential .

Antiviral Activity

Research has indicated that certain pyrazole derivatives can act as effective antiviral agents. For example, studies on neuraminidase inhibitors demonstrated that modifications in the pyrazole structure could enhance antiviral activity against influenza viruses:

| Compound | Inhibition Percentage (%) at 10 µM |

|---|---|

| Compound A | 60.91 |

| Compound B | 72.80 |

These findings suggest that the compound may possess significant antiviral properties, particularly in inhibiting viral replication .

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazole derivatives:

- Synthesis of Novel Derivatives : A study synthesized various pyrazole derivatives and evaluated their biological activities across different cancer cell lines, revealing promising anticancer effects.

- Structure-Activity Relationship (SAR) : Analysis of SAR indicated that specific substitutions on the pyrazole ring could enhance biological activity, providing insights for future drug design .

Q & A

Q. What synthetic routes are available for preparing 1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid?

The compound can be synthesized via a multi-step process involving:

- Vilsmeier-Haack reaction : Used to introduce aldehyde groups into pyrazole precursors, as demonstrated in the synthesis of 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives .

- Nucleophilic substitution : For example, substituting chlorine in 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with aryloxy groups using phenols under basic conditions (K₂CO₃) .

- Pd-catalyzed cross-coupling : To install aryl groups at specific positions, as seen in the Suzuki-Miyaura coupling of boronic acids with pyrazole intermediates .

Key challenge : Optimizing reaction yields requires careful control of solvent systems (e.g., degassed DMF/water mixtures) and catalyst loading .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction is the gold standard:

- Sample preparation : Crystallize the compound from a solvent mixture (e.g., ethanol/DCM) under slow evaporation .

- Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 295 K. Structural refinement software (e.g., SHELXL) can resolve bond lengths and angles with precision (mean σ(C–C) = 0.003 Å) .

Note : The dihydro-pyrazole ring typically adopts an envelope conformation, with the carboxylic acid group participating in hydrogen bonding .

Q. What analytical methods are recommended for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR can confirm regiochemistry (e.g., phenyl vs. methylphenyl substituents) and diastereotopic protons in the dihydro-pyrazole ring .

- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., C₁₈H₁₆N₂O₂ requires [M+H]⁺ = 293.1284).

- IR spectroscopy : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, while pyrazole ring vibrations occur near 1600 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods guide reaction optimization for this compound?

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for key steps like cyclization or cross-coupling .

- Machine learning : Train models on experimental data (e.g., solvent polarity, temperature) to predict optimal conditions for yield improvement .

Case study : ICReDD’s approach combines computation and experiment to reduce trial-and-error, achieving >80% yield in similar pyrazole syntheses .

Q. How to resolve contradictions in reported bioactivity data for pyrazole derivatives?

Contradictions often arise from:

- Substituent effects : Minor changes (e.g., 4-methyl vs. 4-fluorophenyl) drastically alter interactions with targets like cyclooxygenase-2 (COX-2). Validate using structure-activity relationship (SAR) studies .

- Assay variability : Standardize enzymatic assays (e.g., COX-2 inhibition) by controlling pH (7.4), temperature (37°C), and substrate concentrations .

Example : Analogues with electron-withdrawing groups showed 3-fold higher COX-2 inhibition than methyl-substituted derivatives .

Q. What strategies are effective for studying the compound’s pharmacokinetics?

- In vitro metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Carboxylic acids often undergo glucuronidation, requiring UDPGA cofactors .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fractions. Pyrazole-carboxylic acids typically exhibit >90% binding to albumin .

Q. How to design derivatives for improved solubility without losing activity?

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Purification bottlenecks : Replace column chromatography with recrystallization or acid-base extraction for diastereomer separation .

- Catalyst recycling : Use immobilized Pd catalysts in flow reactors to reduce metal contamination and costs .

Methodological Resources

- Crystallography : Refer to protocols in for handling hygroscopic samples.

- SAR studies : Use fragment-based screening to prioritize substituents .

- Data validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.